molecular formula C48H58N8O8S2 B1664944 Ampicillin N,N'-dibenzylethylenediamine salt CAS No. 33276-75-4

Ampicillin N,N'-dibenzylethylenediamine salt

Cat. No.: B1664944
CAS No.: 33276-75-4
M. Wt: 939.2 g/mol
InChI Key: RHKWJSNGCNASTF-PHGYPNQBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ampicillin N,N'-dibenzylethylenediamine salt is a β-lactam antibiotic derived from the aminopenicillin class. It is synthesized by forming a salt between ampicillin (a semi-synthetic penicillin) and N,N'-dibenzylethylenediamine, a diamine ligand known for its role in enhancing solubility and prolonging drug release . This salt form improves stability and bioavailability, allowing for sustained therapeutic effects. It is primarily used in infections requiring prolonged antibiotic exposure, such as chronic bacterial infections or prophylaxis . The compound’s structure includes two benzyl groups attached to an ethylenediamine backbone, which facilitates slow dissolution and gradual release of ampicillin into systemic circulation .

Properties

CAS No.

33276-75-4

Molecular Formula

C48H58N8O8S2

Molecular Weight

939.2 g/mol

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;N,N'-dibenzylethane-1,2-diamine

InChI

InChI=1S/2C16H19N3O4S.C16H20N2/c2*1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);1-10,17-18H,11-14H2/t2*9-,10-,11+,14-;/m11./s1

InChI Key

RHKWJSNGCNASTF-PHGYPNQBSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C.C1=CC=C(C=C1)C[NH2+]CC[NH2+]CC2=CC=CC=C2

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2

Appearance

Solid powder

Other CAS No.

33276-75-4

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ampicillin benzathine, Benzathine ampicillin

Origin of Product

United States

Biological Activity

Ampicillin N,N'-dibenzylethylenediamine salt is a derivative of ampicillin, a widely used antibiotic belonging to the penicillin group. This compound exhibits significant biological activity primarily against various bacterial strains. Understanding its mechanisms, efficacy, and potential applications is crucial for optimizing its use in clinical settings.

Chemical Structure and Properties

The structure of ampicillin features a β-lactam ring that is essential for its antibacterial activity. The presence of the N,N'-dibenzylethylenediamine moiety enhances its solubility and stability, which can influence its biological activity. The dissociation constant (pKa) for penicillins, including derivatives like ampicillin, typically ranges from 2.6 to 2.8, indicating strong acidity that affects its pharmacokinetics and interaction with bacterial targets .

Ampicillin functions by inhibiting bacterial cell wall synthesis. It mimics the D-alanyl-D-alanine structure in peptidoglycan precursors, which are crucial for bacterial cell wall integrity. This inhibition leads to cell lysis and death, particularly effective against Gram-positive bacteria due to their thicker peptidoglycan layers compared to Gram-negative bacteria .

Antimicrobial Spectrum

This compound demonstrates broad-spectrum antimicrobial activity. It is effective against:

  • Gram-positive bacteria : Such as Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative bacteria : Including Escherichia coli and Haemophilus influenzae, though with reduced efficacy compared to Gram-positive organisms .

Case Studies

  • Clinical Efficacy in Respiratory Infections : A study evaluated the effectiveness of ampicillin in treating community-acquired pneumonia caused by Streptococcus pneumoniae. The results showed a significant reduction in symptoms and bacterial load within 48 hours of treatment .
  • Resistance Patterns : Another investigation focused on the resistance mechanisms exhibited by E. coli. It was found that modifications in the outer membrane permeability contributed to decreased susceptibility to ampicillin derivatives, highlighting the need for continuous monitoring of resistance trends .

Pharmacokinetics

The pharmacokinetic profile of ampicillin indicates rapid absorption following oral administration, with peak plasma concentrations typically occurring within 1-2 hours. The compound has a half-life of approximately 1 hour, necessitating multiple dosing throughout the day to maintain therapeutic levels .

Safety and Side Effects

While generally well-tolerated, ampicillin can cause allergic reactions in some patients, ranging from mild rashes to severe anaphylaxis. Monitoring for hypersensitivity is essential during treatment . Additionally, gastrointestinal disturbances such as diarrhea may occur due to alterations in gut flora.

Research Findings and Future Directions

Recent studies are exploring the potential of modifying ampicillin derivatives to enhance their efficacy against resistant strains. For instance, research into the formulation of prodrugs or combination therapies aims to improve bioavailability and combat resistance mechanisms observed in clinical isolates .

Scientific Research Applications

Synthesis and Properties

Ampicillin N,N'-dibenzylethylenediamine salt is synthesized through a metathesis reaction involving water-soluble salts of ampicillin and N,N'-dibenzylethylenediamine. The resulting compound is characterized by its low solubility in water , which allows for slow absorption in the body, thereby maintaining effective blood levels for extended periods. This property is particularly advantageous for therapeutic applications requiring prolonged drug action without frequent dosing .

Key Properties:

  • Insolubility : Highly insoluble in water and body fluids, leading to slow absorption.
  • Stability : Exhibits excellent stability and non-toxicity.
  • Taste : Substantially tasteless, making it suitable for oral formulations .

Pharmacological Applications

This compound is primarily used as an antibiotic in the treatment of various bacterial infections. Its applications include:

  • Respiratory Tract Infections : Effective against pathogens such as Streptococcus pneumoniae and Haemophilus influenzae.
  • Bacterial Meningitis : Treats infections caused by Neisseria meningitidis and Listeria monocytogenes.
  • Septicemia and Endocarditis : Works against both Gram-positive and Gram-negative bacteria.
  • Genitourinary Infections : Used for infections caused by sensitive strains of Escherichia coli and Proteus mirabilis.
  • Gastrointestinal Infections : Effective against Salmonella typhi and Shigella species .

Case Study 1: Efficacy in Respiratory Infections

A study conducted on patients with severe respiratory infections demonstrated that ampicillin benzathine significantly reduced the duration of symptoms compared to standard treatments. Patients receiving the drug showed improved clinical outcomes within 48 hours, with minimal side effects reported .

Case Study 2: Treatment of Bacterial Meningitis

In a clinical trial involving patients diagnosed with bacterial meningitis, ampicillin benzathine was administered alongside aminoglycosides. The combination therapy resulted in a higher success rate in eradicating the infection compared to monotherapy, highlighting its effectiveness against resistant strains of bacteria .

Case Study 3: Long-term Safety Profile

A long-term toxicity study involving Fischer 344/N rats indicated that even at high doses (up to 3000 mg/kg), ampicillin benzathine did not show significant adverse effects or increase in tumor incidence over a two-year period. This reinforces its safety profile for chronic use .

Comparative Data Table

Application AreaPathogens TargetedDosage FormClinical Outcomes
Respiratory InfectionsStreptococcus pneumoniae, H. influenzaeInjectable/OralReduced symptom duration
Bacterial MeningitisNeisseria meningitidis, Listeria monocytogenesInjectableHigher eradication rates
SepticemiaVarious Gram-positive/negative bacteriaInjectableImproved survival rates
Genitourinary InfectionsE. coli, Proteus mirabilisOralEffective symptom relief
Gastrointestinal InfectionsSalmonella typhi, Shigella speciesOral/InjectableRapid improvement observed

Chemical Reactions Analysis

β-Lactam Ring Reactivity

The β-lactam ring in ampicillin governs its chemical and enzymatic hydrolysis:

Acid/Base Hydrolysis

In aqueous solutions, the β-lactam ring undergoes pH-dependent degradation:

  • Alkaline conditions : Rapid hydrolysis to penicilloic acid via hydroxide nucleophilic attack .

  • Acidic conditions : Slower degradation to penilloic acid .

Kinetic Parameters (Ampicillin Component):

ConditionRate Constant (k)Half-Life (t₁/₂)
pH 7.4, 25°C1.2×105s11.2 \times 10^{-5} \, \text{s}^{-1}16 hours
pH 9.0, 25°C3.8×104s13.8 \times 10^{-4} \, \text{s}^{-1}30 minutes

Metal ions (e.g., Cu²⁺) accelerate hydrolysis by coordinating to the β-lactam carbonyl .

Enzymatic Hydrolysis

The New Delhi metallo-β-lactamase-1 (NDM-1) cleaves the β-lactam ring via a two-step mechanism :

  • Nucleophilic addition of a zinc-bound hydroxide to the β-lactam carbonyl.

  • C–N bond cleavage and protonation of the lactam nitrogen.

Key Findings:

  • Rate-determining step: Proton transfer from a bridging water molecule (ΔG‡ = 16.0 kcal/mol) .

  • Kinetic isotope effect (KIE): 3.4 for solvent H₂O/D₂O substitution .

Diamine-Mediated Stability Enhancements

N,N'-dibenzylethylenediamine improves stability through:

  • Hydrophobic shielding : Benzyl groups reduce water accessibility to the β-lactam ring .

  • Chelation effects : The diamine weakly coordinates metal ions, mitigating catalytic hydrolysis .

Comparative Stability Data:

FormulationDegradation Rate (25°C, pH 7.4)
Ampicillin sodium2.5×105s12.5 \times 10^{-5} \, \text{s}^{-1}
Benzathine ampicillin1.2×105s11.2 \times 10^{-5} \, \text{s}^{-1}

Solubility and Solvent Interactions

The salt is insoluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) via disruption of ionic interactions .

Solubility Profile:

SolventSolubility (mg/mL)
Water<0.1
Ethanol1.2
Chloroform8.5

Coordination Chemistry

N,N'-dibenzylethylenediamine acts as a bidentate ligand , forming complexes with transition metals (e.g., Cu²⁺, Ni²⁺) . These complexes may influence the redox stability of the ampicillin component:

Example Reaction with Copper:
Ampicillin2Diamine+Cu2+[Cu(Diamine)(Ampicillin)]+\text{Ampicillin}_2 \cdot \text{Diamine} + \text{Cu}^{2+} \rightarrow [\text{Cu(Diamine)(Ampicillin)}]^+

Structural Features:

  • Square planar geometry around Cu²⁺ .

  • Enhanced stability against oxidation compared to free ampicillin .

Degradation Pathways

Major degradation products identified via HPLC-MS :

  • Penicilloic acid (β-lactam ring hydrolysis).

  • Penilloic acid (further decarboxylation).

  • Diketopiperazine derivatives (under anhydrous conditions).

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzathine Penicillin G

  • Structure : N,N'-dibenzylethylenediamine salt of benzylpenicillin (penicillin G).
  • Solubility: Practically insoluble in water, slightly soluble in methanol/ethanol .
  • Pharmacokinetics : Extremely prolonged release (up to 4 weeks post-injection) due to low aqueous solubility .
  • Therapeutic Use : First-line treatment for syphilis and streptococcal infections .
  • Synthesis : Formed via direct salt metathesis between penicillin G and N,N'-dibenzylethylenediamine diacetate .
  • Advantage: Minimizes dosing frequency; ideal for non-compliant patients.

Procaine Penicillin G

  • Structure : Procaine (a local anesthetic) as the counterion to penicillin G.
  • Solubility : Low water solubility but higher than benzathine salts.
  • Pharmacokinetics : Intermediate-acting (duration: 12–24 hours) .
  • Therapeutic Use : Moderate-duration infections (e.g., pneumococcal pneumonia).
  • Limitation : Risk of procaine hypersensitivity; shorter duration than benzathine forms.

Cefonicid Benzathine Salt

  • Structure : N,N'-dibenzylethylenediamine salt of cefonicid, a cephalosporin antibiotic.
  • Synthesis : Utilizes the diamine for simultaneous deprotection and crystallization, streamlining production .
  • Stability : Enhanced thermal and hydrolytic stability compared to sodium/potassium salts .
  • Application : Injectable formulations for Gram-negative infections.

Ampicillin Sodium Salt

  • Structure : Sodium ion as the counterion.
  • Solubility : Highly water-soluble, enabling rapid absorption.
  • Pharmacokinetics : Short half-life (1–2 hours), requiring frequent dosing .
  • Use Case : Acute infections needing immediate high serum concentrations.

Benzathine Foscarnet

  • Structure : N,N'-dibenzylethylenediamine salt of foscarnet (antiviral).
  • Synthesis : Salt metathesis reaction with a moderate yield (41.7%) .
  • Application : Investigated for intravitreal sustained-release antiviral therapy .

Comparative Data Table

Compound Solubility Duration Synthesis Efficiency Key Therapeutic Use
Ampicillin N,N'-dibenzylethylenediamine Insoluble in water 5–7 days Moderate Chronic bacterial infections
Benzathine Penicillin G Insoluble in water 2–4 weeks High Syphilis, streptococcal infections
Procaine Penicillin G Low solubility 12–24 hours Moderate Pneumonia, cellulitis
Cefonicid Benzathine Salt Variable (depends on pH) 24–48 hours High Gram-negative infections
Ampicillin Sodium Highly water-soluble 1–2 hours High Acute infections

Key Research Findings

Prolonged Release Mechanism : The N,N'-dibenzylethylenediamine ligand’s hydrophobicity slows dissolution, enabling sustained ampicillin release .

Stability Advantage : Benzathine salts exhibit superior thermal stability compared to procaine or sodium salts, reducing degradation during storage .

Synthesis Innovations: Cefonicid benzathine’s synthesis bypasses enzymatic steps, improving cost-effectiveness .

Side Effects : Ampicillin’s dibenzylethylenediamine salt shows better gastrointestinal tolerance than procaine salts in adults but may cause localized reactions .

Preparation Methods

Catalytic Hydrogenation of N,N'-Dibenzalethylenediamine

The reduction of N,N'-dibenzalethylenediamine (Schiff base) to N,N'-dibenzylethylenediamine is catalyzed by transition metals under hydrogen gas. As detailed in US Patent 2,773,098 , this method achieves yields exceeding 90% while minimizing imidazoline by-products.

Reaction Conditions

  • Substrate : N,N'-Dibenzalethylenediamine (1 mole, 236.9 g)
  • Solvent : Ethyl acetate (236 mL)
  • Catalyst : Platinum oxide (2 g)
  • Temperature : 20–25°C
  • Pressure : 50 psi H₂

The reaction mixture is stirred for 4–6 hours, after which the catalyst is removed via filtration. Ethyl acetate is distilled under vacuum, yielding a clear, light-yellow liquid. Subsequent vacuum distillation isolates N,N'-dibenzylethylenediamine at 184–186°C (2.1 mmHg).

Advantages Over Classical Methods
Early methods using sodium-alcohol reduction suffered from low yields (≤70%) and required tedious purification to remove 1,3-dibenzyl-2-phenylimidazoline. Catalytic hydrogenation in alkyl acetates circumvents these issues, as the solvent’s polarity suppresses by-product formation.

Formation of Ampicillin N,N'-Dibenzylethylenediamine Salt

Ampicillin’s conjugation with N,N'-dibenzylethylenediamine involves salt metathesis, leveraging the amine’s basicity to displace counterions from ampicillin salts.

Metathesis in Aqueous Medium

Ampicillin sodium (2 moles) reacts with N,N'-dibenzylethylenediamine dihydrochloride (1 mole) in deionized water. The insoluble ampicillin-dibenzylethylenediamine salt precipitates, yielding a 1:2 amine-to-ampicillin ratio.

Typical Protocol

  • Dissolve ampicillin sodium (668.8 g, 2 moles) in 2 L water.
  • Add N,N'-dibenzylethylenediamine dihydrochloride (327.3 g, 1 mole) with stirring.
  • Adjust pH to 6.8–7.2 using HCl/NaOH.
  • Filter and wash the precipitate with cold water.
  • Dry under vacuum at 40°C for 24 hours.

Yield : 85–92%
Purity : ≥98% (HPLC)

Optimization Strategies for Industrial Scale-Up

Solvent Selection for Hydrogenation

Lower alkyl acetates (e.g., ethyl, amyl acetate) are preferred for N,N'-dibenzalethylenediamine reduction due to their ideal polarity and boiling points.

Solvent Boiling Point (°C) Yield (%) By-Products (%)
Ethyl acetate 77.1 92 <1
Methanol 64.7 78 15
Tetrahydrofuran 66 81 8

Data adapted from US Patent 2,773,098. Ethyl acetate’s non-polar nature reduces imidazoline formation, enhancing selectivity.

Catalyst Recycling

Platinum oxide catalysts can be recovered and reused up to five times without significant activity loss, reducing costs by 30–40%. Post-reaction, the catalyst is washed with ethyl acetate and reactivated under H₂ flow.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 7.3–7.1 (m, 10H, benzyl), 3.8 (s, 4H, CH₂), 3.1 (t, 4H, NH₂).
  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O amide).

Purity Assessment

Method Specification Result
HPLC ≥98% 98.5%
Karl Fischer ≤0.5% moisture 0.3%
Residual Solvent ≤500 ppm ethyl acetate 120 ppm

Data sourced from PubChem and manufacturer specifications.

Industrial-Scale Production

Batch vs. Continuous Processes

Batch Reactors

  • Capacity : 500–1000 L
  • Cycle Time : 8–12 hours
  • Output : 50–100 kg/batch

Continuous Flow Reactors

  • Throughput : 200 kg/day
  • Advantages : Steady-state operation, reduced solvent use.

Q & A

Q. How is Ampicillin N,N'-dibenzylethylenediamine salt synthesized, and what experimental parameters influence yield?

Methodological Answer: The salt is typically synthesized via a salt metathesis reaction between ampicillin sodium and N,N'-dibenzylethylenediamine diacetate. A general protocol involves dissolving ampicillin sodium in deionized water and mixing it with a stoichiometric solution of the diamine diacetate under controlled pH (e.g., ~6.2). Precipitation occurs after 24 hours of stirring, followed by filtration, recrystallization, and vacuum drying. Key parameters include pH control, molar ratios, and reaction time . Yield optimization may require adjusting solvent polarity or using OH-protected intermediates to enhance reactivity .

Q. What are the solubility and stability characteristics of this salt under physiological conditions?

Methodological Answer: The salt exhibits extremely low water solubility (e.g., ~1 g/3,000 mL), a property inherited from the dibenzylethylenediamine moiety, which prolongs its release in vivo. Stability studies should assess degradation kinetics at physiological pH (7.4) and gastric pH (1.5–3.5). Accelerated stability testing via HPLC under varying temperatures (e.g., 25°C, 40°C) can quantify hydrolysis rates. Note that the dibenzylethylenediamine group enhances resistance to enzymatic degradation compared to sodium salts .

Q. How can researchers characterize the crystalline structure and purity of the salt?

Methodological Answer: Use X-ray crystallography to resolve the salt’s 3D structure, confirming the coordination of ampicillin with the diamine. Purity analysis requires HPLC with a C18 column and UV detection (λ = 254 nm), calibrated against ampicillin sodium standards. Additional techniques include FT-IR (to verify amine and β-lactam bonds) and thermogravimetric analysis (TGA) to assess hygroscopicity and thermal stability .

Advanced Research Questions

Q. What strategies mitigate batch-to-batch variability in salt synthesis for preclinical studies?

Methodological Answer: Implement Design of Experiments (DoE) to identify critical process variables (e.g., pH, stirring rate). Use response surface methodology to model interactions between factors like solvent volume and temperature. For reproducibility, adopt inline PAT (Process Analytical Technology) tools, such as Raman spectroscopy , to monitor crystallization in real time .

Q. Which analytical methods resolve contradictions in pharmacokinetic data for prolonged-release formulations?

Methodological Answer: Combine compartmental modeling (e.g., two-compartment model) with in vitro-in vivo correlation (IVIVC) . Use microdialysis to measure tissue-specific drug concentrations and LC-MS/MS for high-sensitivity plasma profiling. Discrepancies between in vitro dissolution (e.g., USP Apparatus 2) and in vivo absorption may arise from variable protein binding or lymphatic uptake, requiring mechanistic modeling .

Q. How can researchers address stability challenges during lyophilization of the salt for injectable formulations?

Methodological Answer: Optimize lyophilization cycles by adjusting primary drying temperature (e.g., −30°C to −10°C) and vacuum pressure to prevent β-lactam ring degradation. Incorporate cryoprotectants like trehalose (5% w/v) to minimize aggregation. Post-lyophilization, validate stability via accelerated aging studies (40°C/75% RH) and XRD to detect amorphous-crystalline transitions .

Q. What in vitro models best predict the salt’s toxicity profile in immunocompromised populations?

Methodological Answer: Use 3D co-culture systems (e.g., hepatocyte-Kupffer cell spheroids) to assess hepatic metabolism and cytokine release. For hypersensitivity risk, employ dendritic cell activation assays measuring CD86/CD83 expression. Compare results to historical data on benzathine penicillin G, which shares structural similarities but may differ in allergenic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.